Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate
Description
Historical Context and Development of Trifluoromethylpyridine Derivatives
Trifluoromethylpyridine (TFMP) derivatives emerged as critical structural motifs in agrochemical and pharmaceutical research following the first synthesis of aromatic trifluoromethyl compounds by Swarts in 1898. The foundational synthesis of TFMP itself was reported in 1947 through chlorination and fluorination of picoline, establishing a pathway for industrial-scale production. By the 1980s, advancements in vapor-phase fluorination and catalytic methods enabled cost-effective manufacturing of intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), catalyzing a surge in TFMP-based agrochemicals such as fluazifop-butyl. Over 20 TFMP-containing pesticides and five pharmaceuticals have since achieved commercial success, driven by the unique physicochemical properties imparted by fluorine and pyridine moieties.
Table 1: Milestones in TFMP Derivative Development
Significance in Chemical Research
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate (CAS 332361-10-1) exemplifies the strategic integration of TFMP moieties into bioactive molecules. Its structure combines:
- A 3-chloro-5-(trifluoromethyl)pyridine core , which enhances lipophilicity and metabolic stability.
- A butanoate ester group , facilitating synthetic modularity for further derivatization.
- An amino linkage , enabling hydrogen-bond interactions with biological targets.
This compound serves as a versatile intermediate in PROTAC (Proteolysis-Targeting Chimera) development, where its amine group links target-binding warheads to E3 ubiquitin ligase ligands. Its trifluoromethyl group also improves membrane permeability, a critical factor in agrochemical design.
Current Research Landscape and Scientific Importance
Recent studies highlight the compound’s role in:
- Antiviral agent development : TFMP-piperazine derivatives exhibit activity against tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV), with EC₅₀ values surpassing commercial agents.
- Antibacterial applications : Sulfur-containing TFMP amides show EC₅₀ values of 40–78 mg/L against Ralstonia solanacearum, outperforming thiodiazole copper.
- Targeted protein degradation : As a PROTAC building block, it enables the degradation of HIV-1 Nef proteins, restoring MHC-I expression in infected cells.
Figure 1: Applications of this compound
Scope and Objectives of Structural Investigation
This article analyzes:
- Molecular architecture : The influence of the chloro-trifluoromethylpyridine group on electron-withdrawing effects and steric hindrance.
- Functional group interactions : Role of the ester moiety in solubility and metabolic stability.
- Synthetic versatility : Utility in nucleophilic substitution and cross-coupling reactions.
Computational studies reveal that the 3-chloro-5-(trifluoromethyl)pyridine moiety induces a dipole moment of 2.1 D, enhancing binding affinity to hydrophobic enzyme pockets. The butanoate chain adopts a gauche conformation, optimizing linker length for PROTAC ternary complex formation.
Table 2: Key Structural Parameters
| Parameter | Value | Method | Reference |
|---|---|---|---|
| LogP | 2.45 | Computational | |
| PSA | 51 Ų | X-ray crystallography | |
| Dipole moment | 2.1 D | DFT calculations |
Properties
IUPAC Name |
methyl 4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2O2/c1-19-9(18)3-2-4-16-10-8(12)5-7(6-17-10)11(13,14)15/h5-6H,2-4H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMGEOWYULCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCNC1=C(C=C(C=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379533 | |
| Record name | Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332361-10-1 | |
| Record name | Methyl 4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332361-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70379533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate involves a nucleophilic substitution reaction where 3-chloro-5-(trifluoromethyl)-2-pyridinamine acts as the nucleophile and methyl 4-bromobutanoate serves as the electrophilic alkylating agent.
-
- 3-chloro-5-(trifluoromethyl)-2-pyridinamine
- Methyl 4-bromobutanoate
-
- Base: Potassium carbonate (K2CO3) is commonly used to deprotonate the amine, enhancing nucleophilicity.
- Solvent: Dimethylformamide (DMF) is typically employed due to its polar aprotic nature, facilitating the substitution.
- Temperature: The reaction mixture is heated, often between 60–100°C, to promote the substitution reaction.
Mechanism:
The amine nitrogen attacks the electrophilic carbon attached to the bromide in methyl 4-bromobutanoate, displacing the bromide ion and forming the desired amino ester.Purification:
Post-reaction, purification is conducted via recrystallization or chromatographic techniques to achieve high purity of the target compound.
Industrial Production Methods
In industrial settings, the synthesis is scaled up with optimization of reaction parameters to maximize yield and purity:
Reactor Setup:
Large-scale stirred tank reactors with precise temperature control and inert atmosphere (e.g., nitrogen) to prevent side reactions.-
- Stoichiometric balance to minimize excess reagents.
- Controlled addition rates of reactants to manage exothermicity.
- Use of continuous flow reactors may be considered for better heat and mass transfer.
Purification:
Industrial purification often involves crystallization steps optimized for solvent choice and temperature to ensure removal of impurities and by-products.Quality Control:
Analytical methods such as HPLC, NMR, and mass spectrometry are employed to confirm compound identity and purity.
Chemical Reaction Analysis Related to Preparation
The compound's synthesis and subsequent modifications involve several reaction types:
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Nucleophilic Substitution | 3-chloro-5-(trifluoromethyl)-2-pyridinamine, methyl 4-bromobutanoate, K2CO3, DMF, heat | Formation of this compound |
| Oxidation | Potassium permanganate (KMnO4) in acidic medium | Possible conversion to carboxylic acids or ketones on side chains |
| Reduction | Lithium aluminum hydride (LiAlH4) in anhydrous ether | Reduction to corresponding amines or alcohols |
| Substitution | Sodium hydroxide (NaOH) in aqueous/alcoholic medium | Replacement of chlorine with other nucleophiles |
These reactions can be utilized for further derivatization or functional group transformations post-synthesis.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 3-chloro-5-(trifluoromethyl)-2-pyridinamine, methyl 4-bromobutanoate |
| Base | Potassium carbonate (K2CO3) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 60–100°C |
| Reaction Type | Nucleophilic substitution |
| Purification Methods | Recrystallization, chromatography |
| Industrial Scale Factors | Large reactors, controlled addition, inert atmosphere |
| Analytical Techniques | HPLC, NMR, Mass Spectrometry |
Research Findings and Notes
The trifluoromethyl group in the pyridine ring significantly influences the compound’s reactivity and biological activity, necessitating careful control of reaction conditions to avoid side reactions such as dehalogenation or defluorination.
The choice of solvent and base is critical; polar aprotic solvents like DMF enhance nucleophilicity, while potassium carbonate is mild enough to avoid degradation of sensitive groups.
Industrial synthesis emphasizes reproducibility and scalability, with purification steps tailored to remove trace impurities that could affect biological activity.
Literature indicates that the amino-substituted butanoate esters derived from pyridinyl amines are generally prepared via alkylation of the amine with haloalkanoates under basic conditions, consistent with the described method.
This comprehensive overview of preparation methods for this compound integrates synthetic strategies, industrial considerations, and reaction analyses based on authoritative chemical databases and research literature, providing a detailed and professional guide for researchers and industry practitioners.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
Anticancer Potential
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate has shown promising results in anticancer studies. Research indicates that compounds with similar structural motifs can inhibit the proliferation of various cancer cell lines.
- Case Study : A derivative of this compound was tested against breast cancer cell lines (MCF-7, T47-D, and MDA-MB231) using the MTT assay. Results demonstrated significant cytotoxicity with IC50 values ranging from 27.7 to 39.2 µM, while showing low toxicity to normal cells (IC50 > 100 µM) .
Antibacterial and Antifungal Properties
The compound exhibits antibacterial and antifungal properties, likely due to the presence of the tetraazole ring and the trifluoromethyl group.
- Antibacterial Activity : Similar compounds have been noted to inhibit bacterial enzymes critical for cell viability, particularly against strains like MRSA .
- Antifungal Activity : Research indicates that tetraazole derivatives can disrupt cellular processes in fungi, suggesting that this compound may share these antifungal properties .
Mechanism of Action
The mechanism of action of Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogs and Their Properties
The compound shares structural motifs with several pyridine-based agrochemicals, particularly in the substitution pattern of the pyridinyl ring and ester functionalization. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Structural and Functional Insights
- Amino vs. Oxy Linkages: The target compound’s amino linkage contrasts with the oxy-phenoxy bridge in haloxyfop methyl ester. This difference likely alters binding affinity to target enzymes (e.g., acetyl-CoA carboxylase in grasses) and solubility, impacting herbicidal selectivity .
- Ester Group Variations: Haloxyfop-etoxyethyl’s ethoxyethyl ester contributed to its carcinogenicity, leading to a ban, whereas methyl esters (e.g., haloxyfop methyl) are generally safer, highlighting the critical role of ester group selection in toxicity .
- Trifluoromethyl Group Impact :
The 5-trifluoromethyl group on the pyridine ring is a common feature across analogs, enhancing lipophilicity and resistance to metabolic degradation, which is crucial for prolonged agrochemical activity .
Activity and Regulatory Differences
- Haloxyfop Methyl Ester: A potent herbicide targeting grasses, with pending tolerances for foreign use. Its efficacy is attributed to the pyridinyl-phenoxypropanoate structure .
- Fluazifop-Butyl : Diverges significantly with a urea-based structure, enabling acaricidal rather than herbicidal activity .
Research Implications and Gaps
Further studies should:
Evaluate its enzyme inhibition kinetics (e.g., against plant ACCase).
Assess ecotoxicological risks, given the regulatory precedents of related compounds .
Biological Activity
Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate, with the CAS number 332361-10-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₁H₁₂ClF₃N₂O₂
- Molecular Weight : 296.68 g/mol
- Melting Point : 46–48 °C
The structure of this compound features a pyridine ring substituted with a trifluoromethyl group and a chloro atom, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and various fungi. The mechanism often involves the inhibition of essential bacterial enzymes.
- Anticancer Properties : The compound's structural features suggest potential antiproliferative effects against cancer cell lines. Studies on related compounds have indicated that they may disrupt cellular processes critical for cancer cell survival.
- Enzyme Inhibition : The presence of the trifluoromethyl and chloro groups may enhance the ability of the compound to interact with specific enzymes involved in microbial metabolism.
- DNA Intercalation : Similar compounds have demonstrated the ability to intercalate into DNA, disrupting replication and transcription processes in cancer cells.
Table 1: Summary of Biological Activities
Case Studies
- Antibacterial Efficacy : A study highlighted the antibacterial properties of similar pyridine derivatives against MRSA, indicating that modifications to the pyridine ring can significantly enhance activity against resistant strains.
- Anticancer Activity : Research involving related compounds showed promising results against pancreatic cancer cell lines, with IC₅₀ values indicating substantial potency. For instance, derivatives exhibited IC₅₀ values as low as 0.051 µM against BxPC-3 cells, suggesting that structural modifications can lead to enhanced anticancer activity.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to avoid hydrolysis of the ester group.
- Monitor reaction progress using TLC with UV visualization due to the aromatic pyridine ring.
How can structural confirmation be achieved for this compound?
Basic Research Question
Analytical Techniques :
- NMR Spectroscopy :
- ¹H NMR : Look for signals corresponding to the methyl ester (~δ 3.6–3.7 ppm), pyridinyl protons (~δ 7.5–8.5 ppm), and the amino linker (~δ 1.6–2.5 ppm for the butanoate chain) .
- ¹³C NMR : Confirm the trifluoromethyl group (δ ~120–125 ppm, quartet due to coupling with fluorine) and ester carbonyl (δ ~170 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Verify the molecular ion peak (calculated for C₁₂H₁₁ClF₃N₂O₂: 315.05 g/mol).
- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and ester C=O (~1740 cm⁻¹).
Reference Data : Similar pyridinyl derivatives in PubChem show comparable spectral profiles .
What biological targets or pathways are associated with this compound?
Advanced Research Question
While direct data on this compound is limited, structurally related benzamide and pyridine derivatives exhibit activity against:
- Bacterial Enzymes : Acps-PPTase, a target for antibacterial agents, as seen in analogs like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide .
- Fungal Targets : Fluopicolide (a fungicide with a similar pyridinylmethyl-benzamide structure) inhibits fungal cell division by targeting tubulin .
Q. Methodological Insight :
- Perform in vitro enzyme inhibition assays (e.g., fluorescence-based PPTase activity assays).
- Use molecular docking to predict binding affinity to bacterial or fungal targets.
How do structural modifications influence the compound’s bioactivity?
Advanced Research Question
Structure-Activity Relationship (SAR) Considerations :
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, as seen in agrochemicals like fluopicolide .
- Ester vs. Carboxylic Acid : The methyl ester may improve cell permeability compared to the free acid. Hydrolysis to the acid derivative could alter activity .
- Pyridine Substitution : Chlorine at the 3-position is critical for target specificity; replacing it with bulkier groups may reduce binding .
Q. Experimental Design :
- Syntize analogs with variations (e.g., replacing Cl with F or CF₃ with CH₃).
- Compare bioactivity using dose-response assays in bacterial/fungal models.
How can contradictory data in reported biological activities be resolved?
Advanced Research Question
Contradictions may arise from differences in:
Assay Conditions : pH, solvent (DMSO vs. aqueous buffers), or enzyme source .
Purity : Impurities from synthesis (e.g., unreacted starting materials) can skew results. Use HPLC (≥95% purity) for biological testing .
Metabolic Stability : Ester hydrolysis in cell-based vs. cell-free assays may explain discrepancies.
Q. Resolution Strategy :
- Reproduce experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).
- Include control compounds with known activity (e.g., fluopicolide for fungicidal assays) .
What are the stability and storage recommendations for this compound?
Basic Research Question
Stability Data :
Q. Storage Protocol :
- Short-term : –20°C in sealed vials with desiccant.
- Long-term : –80°C under argon, with periodic LC-MS checks for degradation.
What computational tools can predict the compound’s physicochemical properties?
Advanced Research Question
Tools and Workflows :
- LogP and Solubility : Use SwissADME or MarvinSuite to estimate lipophilicity (predicted LogP ~2.5) and aqueous solubility (~0.1 mg/mL) .
- Metabolism : CypReact or GLORY predict ester hydrolysis as a primary metabolic pathway.
- Toxicity : ProTox-II for preliminary hepatotoxicity or mutagenicity screening.
Validation : Compare predictions with experimental data (e.g., experimental LogP via shake-flask method).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
